1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Descripción
This compound features a pyrazolo[3,4-b]pyridine core substituted with a 4-fluorophenyl group at position 6, a methyl group at position 3, a 1,1-dioxidotetrahydrothiophen-3-yl moiety (sulfone) at position 1, and a carboxamide linked to a tetrahydrofuran-2-ylmethyl group. The sulfone group enhances polarity and metabolic stability, while the 4-fluorophenyl substituent may improve binding affinity through electron-withdrawing effects. The tetrahydrofuran moiety likely contributes to solubility and bioavailability. Though specific pharmacological data are unavailable, its structural motifs align with bioactive molecules targeting kinases or GPCRs .
Propiedades
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-6-(4-fluorophenyl)-3-methyl-N-(oxolan-2-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O4S/c1-14-21-19(23(29)25-12-18-3-2-9-32-18)11-20(15-4-6-16(24)7-5-15)26-22(21)28(27-14)17-8-10-33(30,31)13-17/h4-7,11,17-18H,2-3,8-10,12-13H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKCYMIYGBWEWDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)NCC4CCCO4)C5CCS(=O)(=O)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by controlling the flow of potassium ions across the cell membrane.
Mode of Action
This compound acts as an activator of GIRK channels . It binds to these channels and induces a conformational change that opens the channel, allowing potassium ions to flow into the cell. This influx of potassium ions hyperpolarizes the cell membrane, making it less likely for the cell to fire an action potential.
Pharmacokinetics
The pharmacokinetic properties of this compound are still under investigation. Initial studies suggest that it hasimproved metabolic stability over similar compounds. This could potentially lead to a longer half-life and greater bioavailability, although further studies are needed to confirm these findings.
Comparación Con Compuestos Similares
Table 1: Structural Comparison of Pyrazolo[3,4-b]pyridine Derivatives
Pyrazole and Pyridine Derivatives
describes compounds like 1-({[1-(4-fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexanecarboxylic acid, which share fluorophenyl and carboxamide groups but lack the pyrazolo-pyridine core. Methoxy groups in these analogs improve solubility, whereas the target’s sulfone and tetrahydrofuran substituents may offer superior metabolic stability and membrane permeability .
Sulfone-Containing Compounds
The sulfone group in N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-3-methoxybenzamide (CAS 879565-27-2) mirrors the target’s 1,1-dioxidotetrahydrothiophen-3-yl moiety. Sulfones are known to enhance oxidative stability and reduce cytochrome P450-mediated metabolism, suggesting the target compound may exhibit prolonged half-life compared to non-sulfonated analogs .
Carboxamide Linkages
Carboxamide groups are critical for hydrogen bonding in target interactions. 1-(3-Chlorophenyl)-N-(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridazine-3-carboxamide () uses a dihydropyridazine core with a trifluoromethyl group, highlighting how electron-withdrawing substituents modulate activity. The target’s fluorophenyl and tetrahydrofuran groups may balance lipophilicity and polarity more effectively than chlorophenyl or trifluoromethyl analogs .
Fluorinated Aryl Groups
Fluorine substitution is a common strategy to optimize pharmacokinetics. Fluorine’s small size and high electronegativity often enhance bioavailability and CNS penetration compared to bulkier halogens .
Q & A
Q. What are the key synthetic steps for preparing this compound, and what methodologies ensure high yield and purity?
The synthesis typically involves:
- Multi-step condensation : Pyrazolo[3,4-b]pyridine core formation via cyclization of substituted pyrazole and pyridine precursors under reflux conditions.
- Functional group introduction : The tetrahydrothiophene-1,1-dioxide moiety is introduced through nucleophilic substitution, requiring anhydrous conditions and catalysts like Pd(PPh₃)₄ .
- Amide coupling : The carboxamide group is attached using coupling agents (e.g., HATU or EDC) in dichloromethane or DMF . Purity is monitored via HPLC (>95% purity threshold) and TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .
Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?
- NMR (¹H/¹³C) : Assigns proton environments (e.g., 4-fluorophenyl protons at δ 7.2–7.8 ppm) and carbon backbone .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ = 523.18 g/mol) .
- IR spectroscopy : Confirms carbonyl stretches (C=O at ~1680 cm⁻¹) and sulfone groups (S=O at ~1150 cm⁻¹) .
Q. What preliminary biological assays are recommended to assess this compound’s activity?
- Kinase inhibition assays : Screen against panels like PKIS to identify targets (IC₅₀ values <1 µM suggest high potency) .
- Cellular viability assays : Use MTT or CellTiter-Glo in cancer cell lines (e.g., HCT-116 or HepG2) to evaluate cytotoxicity .
- GIRK channel modulation : Electrophysiology in HEK293 cells transfected with GIRK1/2 subunits to test potassium current inhibition .
Advanced Research Questions
Q. How can synthetic routes be optimized to address low yields in the final amidation step?
- Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) or organocatalysts to enhance coupling efficiency .
- Solvent optimization : Compare polar aprotic solvents (DMF vs. DMSO) to improve reagent solubility .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 100°C vs. 12 h conventional heating) .
Q. How should contradictory data in reported IC₅₀ values across studies be resolved?
- Assay standardization : Replicate experiments using identical buffer conditions (e.g., 10 mM ATP in kinase assays) .
- Structural analogs comparison : Evaluate substituent effects (e.g., fluorophenyl vs. methoxyphenyl) on binding using SAR tables .
- Crystallography : Resolve binding modes via X-ray co-crystallization with target proteins to validate affinity .
Q. What computational strategies predict this compound’s interaction with off-target proteins?
- Molecular docking : Use AutoDock Vina to simulate binding to homologs of GIRK channels (e.g., PDB ID 6ZR) .
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories in GROMACS .
- Pharmacophore modeling : Identify shared features with known inhibitors (e.g., hydrophobic pockets or H-bond donors) .
Q. How do structural modifications (e.g., fluorophenyl vs. thiophene) impact pharmacokinetics?
- LogP analysis : Compare octanol/water partitioning (e.g., fluorophenyl increases logP by ~0.5 units vs. thiophene) .
- Metabolic stability : Incubate with liver microsomes (human/rat) to measure t₁/₂; fluorinated groups often reduce CYP450 oxidation .
- Plasma protein binding : Use equilibrium dialysis; bulky substituents (e.g., tetrahydrofuran) may increase albumin affinity .
Q. What analytical methods best resolve impurities in the final product?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
